![molecular formula C24H33N3O3Si B12053609 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL is a complex organic compound with the molecular formula C24H33N3O3Si and a molecular weight of 439.62 g/mol . This compound is known for its unique structure, which includes a benzotriazole moiety, a tert-butyl group, and a dimethylvinylsilanyl group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves several steps. One common synthetic route includes the following steps:
Formation of the benzotriazole moiety: This step involves the reaction of an appropriate aromatic amine with nitrous acid to form the benzotriazole ring.
Introduction of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the dimethylvinylsilanyl group: This step involves the reaction of the intermediate compound with a vinylsilane reagent under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. The tert-butyl and dimethylvinylsilanyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .
Comparaison Avec Des Composés Similaires
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL can be compared with similar compounds such as:
2-tert-Butyl-4-[3-(dimethylvinylsilanyl)propoxy]-6-(5-methoxybenzotriazol-2-yl)-phenol: This compound has a similar structure but may differ in specific functional groups or substituents.
2-tert-Butyl-4-[3-(dimethylvinylsilanyl)propoxy]-6-(5-methoxybenzotriazol-2-yl)-phenol: Another similar compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL in terms of its specific functional groups and overall stability.
Propriétés
Formule moléculaire |
C24H33N3O3Si |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[3-[ethenyl(dimethyl)silyl]propoxy]-6-(5-methoxybenzotriazol-2-yl)phenol |
InChI |
InChI=1S/C24H33N3O3Si/c1-8-31(6,7)13-9-12-30-18-14-19(24(2,3)4)23(28)22(16-18)27-25-20-11-10-17(29-5)15-21(20)26-27/h8,10-11,14-16,28H,1,9,12-13H2,2-7H3 |
Clé InChI |
NAMSZFOHELZSOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)OCCC[Si](C)(C)C=C)N2N=C3C=CC(=CC3=N2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


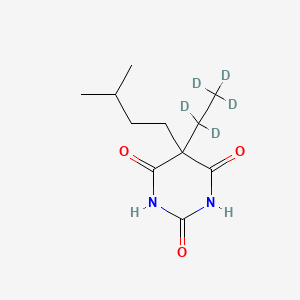

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)
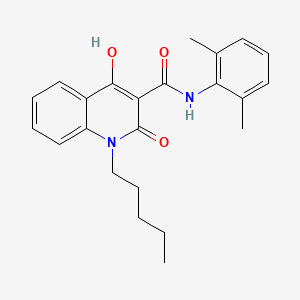
![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
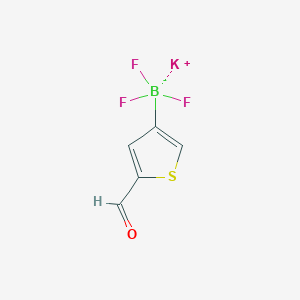

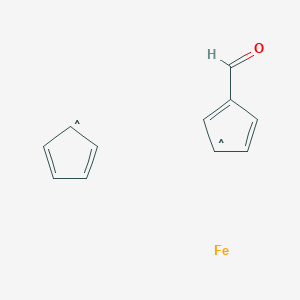
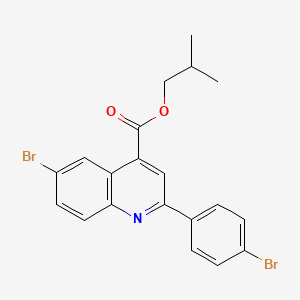
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)

